3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
Overview
Description
The compound 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The benzenesulfonamide scaffold is a common feature in many therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and hypoglycemic drugs. The methoxy group attached to the phenyl ring and the amino group on the benzenesulfonamide core can influence the compound's physical, chemical, and biological properties, making it a valuable target for research and drug development.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various synthetic routes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a related compound, was accomplished from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with a high overall yield of 75-84% . Another example is the synthesis of Schiff base derivatives from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with different aldehydes, which has been characterized by various spectroscopic techniques . These methods demonstrate the versatility and efficiency of synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide.
Molecular Structure Analysis
The molecular and crystal structures of benzenesulfonamide derivatives have been extensively studied using X-ray diffraction and quantum chemical methods. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined, providing insights into the tautomeric equilibrium of these molecules . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by X-ray single crystal techniques, and its structural parameters were well-reproduced by density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of benzenesulfonamide derivatives.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and functionalization. The tautomerism observed in Schiff base ligands derived from benzenesulfonamides plays a crucial role in their photochromic and thermochromic characteristics, which involve proton transfer processes . Additionally, the reactivity of these compounds can be explored through their ability to form complexes with metals or interact with biological targets, such as enzymes. The chemical reactions and interactions of these compounds are fundamental to their potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Spectroscopic studies, including MS, IR, NMR, and UV-Visible techniques, provide valuable information about the electronic and structural features of these compounds . Theoretical investigations, such as DFT calculations, offer predictions of vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are in good agreement with experimental data . These properties are critical for the design and optimization of benzenesulfonamide-based drugs and materials.
Scientific Research Applications
Photodynamic Therapy and Photosensitization
- Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. A compound with benzenesulfonamide substituents exhibited promising properties as a Type II photosensitizer, significant for its high singlet oxygen quantum yield and good fluorescence properties, crucial in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Antimicrobial Properties : The antimicrobial activity of benzenesulfonamide compounds was characterized by Demircioğlu et al. (2018). They found that certain sulfonamide derivatives, including ones similar to 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, possess antimicrobial properties, underscoring their potential use in battling microbial infections (Demircioğlu et al., 2018).
Antifungal Activity
- Antifungal Screening : Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives, which demonstrated potent antifungal activity. This indicates the potential of these compounds, including 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, in antifungal applications (Gupta & Halve, 2015).
properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNSSQHZVBPAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252086 | |
Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide | |
CAS RN |
201996-24-9 | |
Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201996-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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